Cas no 790661-41-5 (2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-)

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- structure
790661-41-5 structure
Nome do Produto:2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
N.o CAS:790661-41-5
MF:C12H13NOS2
MW:251.367720365524
MDL:MFCD24848823
CID:533451
PubChem ID:11414061

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
    • 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
    • SCHEMBL22869312
    • 790661-41-5
    • E81165
    • 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one
    • (S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
    • CS-0097409
    • (4S)-3-Acetyl-4-benzylthiazolidine-2-thione
    • DTXSID40465159
    • MFCD24848823
    • 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
    • AS-81843
    • 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-thiazolidinyl]ethanone (ACI)
    • 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- (9CI)
    • (S)-3-Acetyl-4-benzylthiazolidine-2-thione
    • N-Acetyl (4S)-benzylthiazolidinethione
    • MDL: MFCD24848823
    • Inchi: 1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1
    • Chave InChI: SHIOICUNOVAZNH-NSHDSACASA-N
    • SMILES: C(C1C=CC=CC=1)[C@H]1CSC(=S)N1C(=O)C

Propriedades Computadas

  • Massa Exacta: 251.04385639g/mol
  • Massa monoisotópica: 251.04385639g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 287
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 77.7Ų
  • XLogP3: 2.8

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
D557220-1g
Ethanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-
790661-41-5 96%
1g
$165 2024-05-25
eNovation Chemicals LLC
D557220-5g
Ethanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-
790661-41-5 96%
5g
$760 2024-05-25
Chemenu
CM543662-250mg
(4S)-3-Acetyl-4-benzylthiazolidine-2-thione
790661-41-5 97%
250mg
$64 2024-07-23
Aaron
AR0054KS-1g
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
790661-41-5 97%
1g
$86.00 2025-02-11
abcr
AB587437-250mg
(S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one; .
790661-41-5
250mg
€99.80 2024-07-20
Chemenu
CM543662-5g
(4S)-3-Acetyl-4-benzylthiazolidine-2-thione
790661-41-5 97%
5g
$665 2024-07-23
A2B Chem LLC
AC38112-250mg
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
790661-41-5 98%
250mg
$20.00 2024-04-19
A2B Chem LLC
AC38112-1g
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
790661-41-5 98%
1g
$76.00 2024-04-19
1PlusChem
1P0054CG-5g
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
790661-41-5 98%
5g
$475.00 2024-04-21
1PlusChem
1P0054CG-250mg
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
790661-41-5 98%
250mg
$24.00 2024-04-21

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
A concise stereoselective total synthesis of herbarumin III
Yadav, Jhillu S.; Kumar, Veerjala Naveen; Rao, Ramisetti Srinivasa; Srihari, Pabbaraja, Synthesis, 2008, (12), 1938-1942

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Biochemical, Structural, and Genetic Characterization of Tridecaptin A1, an Antagonist of Campylobacter jejuni
Lohans, Christopher T.; van Belkum, Marco J.; Cochrane, Stephen A.; Huang, Zedu; Sit, Clarissa S.; et al, ChemBioChem, 2014, 15(2), 243-249

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 14 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Synthesis of the Macrocyclic Core of (-)-Pladienolide B
Skaanderup, Philip R.; Jensen, Thomas, Organic Letters, 2008, 10(13), 2821-2824

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C
Referência
Stereoselective synthesis of protectin D1: a potent anti-inflammatory and proresolving lipid mediator
Aursnes, M.; Tungen, J. E.; Vik, A.; Dalli, J.; Hansen, T. V., Organic & Biomolecular Chemistry, 2014, 12(3), 432-437

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 1 h, 0 °C
1.3 2 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referência
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; Surgenor, Richard R.; Khey, Kevin M. W.; Vederas, John C., Organic Letters, 2015, 17(21), 5428-5431

Método de produção 6

Condições de reacção
1.1 Reagents: Titanium tetrachloride Solvents: Tetrahydrofuran ;  0 °C; 5 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  20 min, 0 °C
1.3 0 °C; 48 h, 0 °C
Referência
A study of the alkylation and acylation of N-acylthiazolidinethione
Su, H.; Yang, J.-H.; Lu, C.-F.; Chen, Z.-X.; Yang, G.-C., Indian Journal of Chemistry, 2013, (6), 769-775

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Stereoselective synthesis of maresin 1
Tungen, Joern E.; Aursnes, Marius; Hansen, Trond Vidar, Tetrahedron Letters, 2015, 56(14), 1843-1846

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Total synthesis and structural validation of cyclodepsipeptides solonamide A and B
Kitir, Betul; Baldry, Mara; Ingmer, Hanne; Olsen, Christian A., Tetrahedron, 2014, 70(42), 7721-7732

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Construction of chiral hydroxyl of the intermediate of Strictifolione by using Evans auxiliary
Wang, Gao-peng; Wang, Li-ping; Qin, Shuang-lin; Huang, Fei-fei; Huang, Shuang-Ping; et al, Advanced Materials Research (Durnten-Zurich, 2014, 1033, 1033-1034

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Raw materials

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:790661-41-5)2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
A1224044
Pureza:99%
Quantidade:5g
Preço ($):427